
((Benzyloxy)carbonyl)-l-alanyl-l-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is a synthetic peptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a model compound for studying various biochemical processes. The benzyloxycarbonyl group is commonly used to protect amino groups during peptide synthesis, ensuring that reactions occur at the desired locations on the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine typically involves the protection of the amino groups of l-alanine and l-lysine with the benzyloxycarbonyl group. The process generally includes the following steps:
Protection of l-alanine: l-alanine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyloxycarbonyl-l-alanine.
Protection of l-lysine: Similarly, l-lysine is protected by reacting it with benzyl chloroformate.
Coupling Reaction: The protected l-alanine and l-lysine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
((Benzyloxy)carbonyl)-l-alanyl-l-lysine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions or by catalytic hydrogenation.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: l-alanyl-l-lysine.
Coupling: Longer peptide chains.
Hydrolysis: Individual amino acids or shorter peptides.
科学研究应用
((Benzyloxy)carbonyl)-l-alanyl-l-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and peptide bond formation.
Drug Development: Used in the development of peptide-based drugs and as a reference compound in pharmacological studies.
Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine primarily involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino groups, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further reactions, allowing for the formation of longer peptide chains. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in peptide synthesis and hydrolysis.
相似化合物的比较
Similar Compounds
- ((Benzyloxy)carbonyl)-l-alanyl-l-glycine
- ((Benzyloxy)carbonyl)-l-alanyl-l-arginine
- ((Benzyloxy)carbonyl)-l-alanyl-l-histidine
Uniqueness
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is unique due to the presence of both l-alanine and l-lysine, which provide distinct chemical properties and reactivity. The lysine residue, with its additional amino group, offers more sites for further functionalization and coupling reactions compared to simpler peptides like ((Benzyloxy)carbonyl)-l-alanyl-l-glycine.
属性
分子式 |
C17H25N3O5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
InChI 键 |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


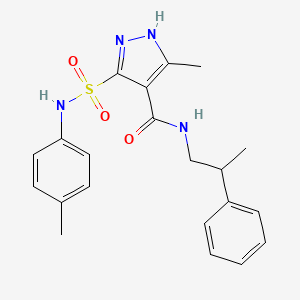
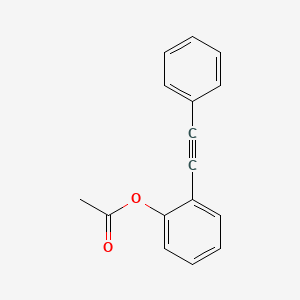
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
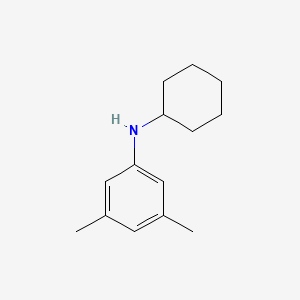
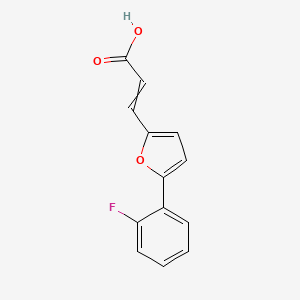
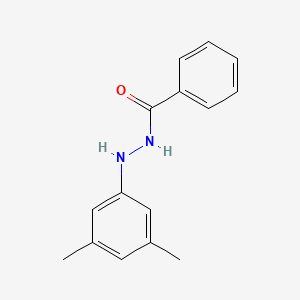
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)
